N6-Methylspiro[2.5]octane-1,6-diamine
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Overview
Description
N6-Methylspiro[2.5]octane-1,6-diamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It is characterized by a spirocyclic structure, which includes a spiro[2.5]octane core with two amine groups at the 1 and 6 positions, and a methyl group at the N6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methylspiro[2.5]octane-1,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid to form an intermediate, which is then subjected to further reactions to yield the desired spirocyclic structure . The reaction conditions often include refluxing in benzene and subsequent purification steps such as distillation and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N6-Methylspiro[2.5]octane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ether .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
N6-Methylspiro[2.5]octane-1,6-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N6-Methylspiro[2.5]octane-1,6-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-spiro[2.5]octane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of amine groups.
1,6-Dioxaspiro[2.5]octane: Contains oxygen atoms in the spirocyclic ring, leading to different chemical properties and reactivity.
Uniqueness
N6-Methylspiro[2.5]octane-1,6-diamine is unique due to its dual amine groups and the presence of a methyl group at the N6 position. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-N-methylspiro[2.5]octane-2,6-diamine |
InChI |
InChI=1S/C9H18N2/c1-11-7-2-4-9(5-3-7)6-8(9)10/h7-8,11H,2-6,10H2,1H3 |
InChI Key |
XUQTYFZEDSNGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CC1)CC2N |
Origin of Product |
United States |
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